5-{[(1-ethyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
This compound belongs to the benzimidazole class of heterocyclic organic molecules, characterized by a fused benzene and imidazole ring system. Its structure incorporates a 1-ethyl-1H-tetrazole moiety linked via an aminomethyl group to the benzimidazole core, along with 1,3-dimethyl substitutions on the benzimidazole ring (Fig. 1). The tetrazole group is a five-membered aromatic ring containing four nitrogen atoms, known for enhancing metabolic stability and binding affinity in pharmaceutical agents .
Properties
IUPAC Name |
5-[[(1-ethyltetrazol-5-yl)amino]methyl]-1,3-dimethylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O/c1-4-20-12(15-16-17-20)14-8-9-5-6-10-11(7-9)19(3)13(21)18(10)2/h5-7H,4,8H2,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXIVKGCSPCBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC3=C(C=C2)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with structurally related benzimidazole and tetrazole derivatives:
| Compound Name | Key Structural Features | Unique Properties |
|---|---|---|
| 5-{[(1-Ethyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | Benzimidazole core with 1,3-dimethyl groups; 1-ethyl-tetrazole linked via aminomethyl bridge | Enhanced metabolic stability due to tetrazole; flexible linker improves target binding |
| 5-{[(2-Ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 2-Ethyl substitution on tetrazole ring instead of 1-ethyl | Altered electronic effects and steric hindrance may reduce binding affinity compared to 1-ethyl analog |
| N-[3-(1H-Benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide | Benzimidazole and tetrazole linked via a propylamide group | Longer linker may increase solubility but reduce membrane permeability |
| 5-Chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | Chloroacetyl substitution on benzimidazole | Electrophilic chloroacetyl group enables covalent binding to targets; distinct reactivity profile |
| 1-Ethyl-2-methyl-1H-benzimidazol-5-ylamine dihydrochloride | Simpler benzimidazole with ethyl and methyl substitutions | Lacks tetrazole moiety; reduced potential for hydrogen bonding interactions |
Physicochemical Properties
- Lipophilicity : The 1,3-dimethyl groups on the benzimidazole core increase lipophilicity, enhancing membrane permeability compared to unsubstituted analogs .
- Solubility: The aminomethyl-tetrazole linkage introduces polar groups, improving aqueous solubility relative to fully hydrophobic benzimidazoles .
- Metabolic Stability : The 1-ethyl-tetrazole moiety resists oxidative metabolism better than analogous imidazole or triazole groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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